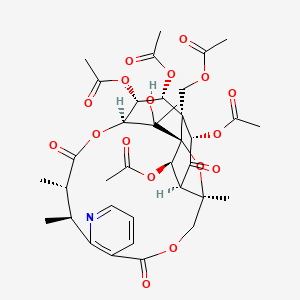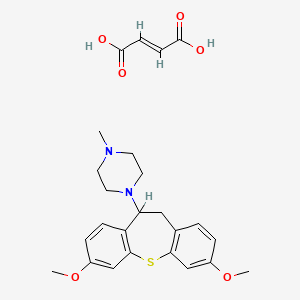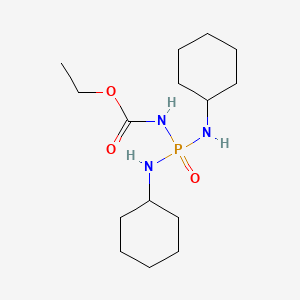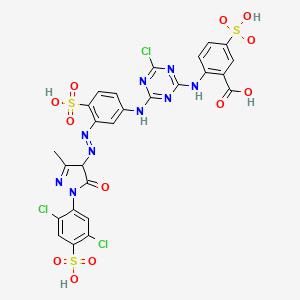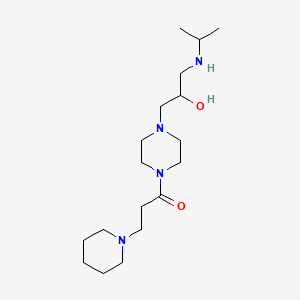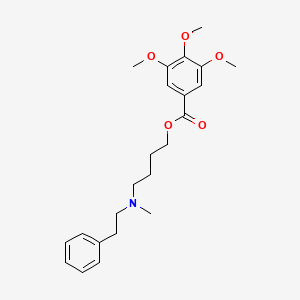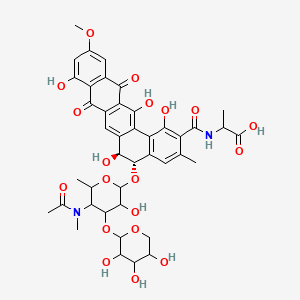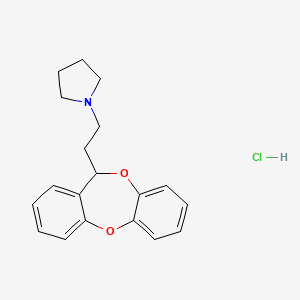
(+-)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride is a chemical compound with a complex structure that includes a dibenzo-dioxepin moiety and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo-dioxepin core, followed by the introduction of the ethyl linker and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)piperidine hydrochloride
- 1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)morpholine hydrochloride
Uniqueness
(±)-1-(2-(11H-Dibenzo(b,e)(1,4)dioxepin-11-yl)ethyl)pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
81320-33-4 |
|---|---|
Fórmula molecular |
C19H22ClNO2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
1-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-2-8-16-15(7-1)17(11-14-20-12-5-6-13-20)22-19-10-4-3-9-18(19)21-16;/h1-4,7-10,17H,5-6,11-14H2;1H |
Clave InChI |
CNIQLKJVBBFFOI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC2C3=CC=CC=C3OC4=CC=CC=C4O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


